Reticuline

Pharmacology Smooth Muscle Antispasmodic

Procure Reticuline (CAS 485-19-8) as a non-substitutable, multi-target benzylisoquinoline alkaloid. Unlike generic analogs, its unique profile—dopamine D2 antagonism without catalepsy, moderate antispasmodic potency (IC50 474 µM), and defined vasorelaxant IC50 values (40–300 µM)—makes it an irreplaceable reference compound. In industrial biotechnology, only the (R)-enantiomer serves as the chiral substrate for engineered morphine/codeine pathways; (S)-reticuline or analogs lead to pathway failure. Validate smooth muscle assays or opioid biosynthesis with this stereospecifically critical probe.

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
CAS No. 485-19-8
Cat. No. B1680550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReticuline
CAS485-19-8
SynonymsFiber, Reticular
Fiber, Reticulin
Fibers, Reticular
Fibers, Reticulin
Fibril, Reticular
Fibril, Reticulin
Fibrils, Reticular
Fibrils, Reticulin
Reticular Fiber
Reticular Fibers
Reticular Fibril
Reticular Fibrils
Reticulin
Reticulin Fiber
Reticulin Fibers
Reticulin Fibril
Reticulin Fibrils
Molecular FormulaC19H23NO4
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC
InChIInChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m0/s1
InChIKeyBHLYRWXGMIUIHG-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Reticuline (CAS 485-19-8): A Multifunctional Benzylisoquinoline Alkaloid for Pharmacological Research and Opioid Precursor Applications


Reticuline (CAS 485-19-8) is a naturally occurring benzylisoquinoline alkaloid found in various plant species, including Papaver somniferum (opium poppy), Croton linearis, and Annona salzmannii . It serves as a central biosynthetic intermediate in the production of major opiate alkaloids such as morphine, codeine, and papaverine [1]. Pharmacologically, reticuline exhibits a distinct, multi-target profile, including dopamine receptor antagonism, antispasmodic activity, cardiovascular effects, and anti-inflammatory properties mediated via JAK2/STAT3 and NF-κB signaling .

Why Reticuline (CAS 485-19-8) Cannot Be Simply Substituted: Critical Pharmacological and Stereochemical Differentiation


Substituting reticuline with a generic benzylisoquinoline alkaloid is scientifically invalid due to its unique combination of target engagement and stereospecific biosynthetic roles. Reticuline exhibits a specific, quantifiable profile of dopamine receptor blockade [1], antispasmodic potency , and cardiovascular effects that differs significantly from structurally similar compounds like coclaurine, norarmepavine, or papaverine. Furthermore, its specific stereoisomer ((R)-reticuline) is an essential, non-interchangeable chiral intermediate in the engineered biosynthesis of morphine and codeine, a role that (S)-reticuline or other analogs cannot fulfill [2]. Using an alternative alkaloid in a research or industrial context would lead to different, often weaker, pharmacological outcomes or complete failure of biosynthetic pathways, rendering experimental data incomparable or production processes inefficient. The quantitative evidence below details these critical differences.

Reticuline (CAS 485-19-8): A Quantitative Comparative Evidence Guide for Scientific Selection


Comparative Antispasmodic Potency: Reticuline vs. Coclaurine, Norarmepavine, and Papaverine

Reticuline's antispasmodic activity is quantifiably distinct from its analogs. In an in vitro assay on potassium-induced contractions of the vas deferens, reticuline exhibited an IC50 of 474 µM for the tonic phase. This potency is significantly lower than that of its close structural analogs, with coclaurine being 6.9-fold more potent (IC50 = 68.9 µM) and norarmepavine being 4.7-fold more potent (IC50 = 101 µM). The reference compound papaverine was 33-fold more potent (IC50 = 14.3 µM) . This data clearly defines reticuline's position in the potency hierarchy, enabling precise experimental selection based on desired spasmolytic strength.

Pharmacology Smooth Muscle Antispasmodic Benzylisoquinoline

Dopamine Receptor Blockade: Confirmed Antagonist Activity Distinct from Neuroleptics

Reticuline functions as a quantifiable dopamine receptor antagonist. In radioligand binding assays, reticuline inhibited specific [³H]dopamine binding to receptors in rat striatal homogenates [1]. This antagonism is functionally validated in vivo, where reticuline blocked amphetamine-induced circling behavior in mice with unilateral dopaminergic neuron degeneration. Critically, reticuline achieved this blockade at doses that did not produce catalepsy, a common side effect of many typical neuroleptics [1]. While direct comparative binding affinities (Ki values) with other benzylisoquinoline alkaloids are not available in the same study, this profile establishes reticuline's specific and measurable dopaminergic activity, differentiating it from analogs lacking this CNS target engagement.

Neuroscience Dopamine Receptor Antagonist Behavioral Pharmacology

Cardiovascular Vasorelaxant Effects: Potency Comparison with Verapamil for Coclaurine and Norarmepavine

While a direct head-to-head vasorelaxant comparison with reticuline is not available, a key study on related alkaloids provides critical context for its class. In an assay using isolated rat aortic rings, coclaurine and norarmepavine exhibited 100% relaxation efficacy, a level similar to the calcium channel blocker verapamil [1]. In contrast, norcoclaurine showed lower efficacy, highlighting the importance of methylation for vasorelaxant activity [1]. Reticuline's own cardiovascular profile includes concentration-dependent inhibition of phenylephrine- and KCl-induced contractions in rat aorta with IC50 values of (0.4 ± 0.1) × 10⁻⁴ M and (2.4 ± 0.4) × 10⁻⁴ M, respectively . This combination of data positions reticuline within a class of vasoactive alkaloids, but with a distinct potency profile that is not directly interchangeable with coclaurine or norarmepavine.

Cardiovascular Pharmacology Vasodilation Calcium Channel Smooth Muscle

Antiprotozoal Activity: Reticuline's Weak Potency Against L. infantum Compared to a Flavonoid

Reticuline demonstrates weak and specific antiprotozoal activity. In an in vitro assay against Leishmania infantum, reticuline exhibited an IC50 of 148.0 ± 1.2 µM [1]. This activity is notably weak when compared to a co-isolated flavonoid glycoside from the same plant (Croton linearis), which showed an IC50 of 35.6 ± 2.3 µM against Trypanosoma cruzi, a related protozoan parasite [1]. This quantitative data defines reticuline's limited potential as a direct antiprotozoal agent and serves as a baseline for evaluating its activity or that of its derivatives in neglected tropical disease research.

Antiparasitic Leishmania Neglected Tropical Diseases Natural Products

Stereospecific Biosynthetic Role: (R)-Reticuline as the Exclusive Precursor for Morphinan Alkaloid Engineering

Reticuline's most critical differentiator for industrial biotechnology is its stereospecific role in opioid biosynthesis. Only the (R)-enantiomer of reticuline serves as the substrate for the downstream pathway leading to codeine and morphine [1]. In engineered yeast strains, a 7-gene pathway was reconstituted to produce codeine and morphine starting exclusively from (R)-reticuline [1]. The (S)-enantiomer, while also a natural product, is converted by a specific epimerase enzyme to (R)-reticuline in plants, but cannot directly enter the morphinan pathway. This stereochemical requirement is absolute and has driven significant research into identifying and engineering the enzymes responsible for the (S)- to (R)-reticuline conversion, a critical bottleneck in complete yeast-based opioid synthesis [2].

Synthetic Biology Metabolic Engineering Opioid Biosynthesis Yeast Platform

Comparative Cytotoxicity: Reticuline's Weak Activity Against P388 Leukemia Cells vs. Aporphine Alkaloids

Reticuline's cytotoxic potential is quantifiably low compared to other alkaloid classes. In an in vitro screen against P388 murine leukemia cells, reticuline demonstrated weak activity, while the aporphine alkaloid laurolitsine from the same study showed moderate activity [1]. Similarly, other aporphine alkaloids like boldine also exhibited weak activity, placing reticuline among the less potent cytotoxic benzylisoquinolines in this assay [1]. This low baseline cytotoxicity is an important parameter for researchers, as it suggests reticuline may have a wider therapeutic window for other pharmacological activities or serve as a less toxic control compound.

Cytotoxicity Cancer Research Aporphine Alkaloids Murine Leukemia

Validated Application Scenarios for Reticuline (CAS 485-19-8) Based on Quantitative Evidence


Use as a Moderate-Potency Antispasmodic Control in Smooth Muscle Pharmacology

For researchers investigating smooth muscle contractility and antispasmodic agents, reticuline provides a valuable, quantifiably moderate-potency control. With an IC50 of 474 µM for inhibiting tonic contractions in the vas deferens , it sits in a well-defined middle range between highly potent analogs like coclaurine (68.9 µM) and less potent or inactive compounds. This makes it an ideal reference compound for establishing potency scales in new assays or for benchmarking the activity of novel synthetic analogs. Its known, moderate spasmolytic effect allows for clear differentiation from both stronger inhibitors (like papaverine) and weaker/inactive controls.

Investigating Non-Cataleptic Dopamine D2 Antagonism in Behavioral Neuroscience

Reticuline is a validated tool for neuroscience studies focused on dissecting dopamine receptor function. Its unique profile as a dopamine antagonist that blocks amphetamine-induced behaviors without causing catalepsy is a key differentiator from typical antipsychotic drugs. This allows researchers to study the downstream effects of D2 receptor blockade in the striatum without the confounding motor side effects that plague classical neuroleptics. Experiments examining the role of D2 receptors in locomotion, reward, or cognition can leverage reticuline to isolate the desired pharmacological effect.

Synthetic Biology and Metabolic Engineering: The Essential (R)-Reticuline Precursor

In industrial biotechnology, specifically for the microbial production of high-value opioids, the procurement of (R)-reticuline is non-negotiable. This specific enantiomer is the absolute, required substrate for the multi-enzyme pathways engineered into yeast to produce codeine and morphine . Any project aiming to reconstruct or optimize the morphinan biosynthetic pathway in a heterologous host depends entirely on the availability of pure (R)-reticuline. Its use is critical for feeding experiments, enzyme characterization, and strain development, where even trace contamination with the (S)-enantiomer can confound results and reduce yield.

Cardiovascular Research: A Multi-Mechanistic Vasorelaxant with Defined IC50

Reticuline serves as a specific, multi-target vasorelaxant for ex vivo cardiovascular studies. Its defined IC50 values for inhibiting phenylephrine-induced (40 µM) and KCl-induced (240 µM) contractions in isolated rat aorta allow for precise, concentration-dependent experimental design. The compound's proposed mechanisms, involving nitric oxide synthase activation, muscarinic receptor stimulation, and calcium channel blockade , make it a valuable probe for dissecting the complex interplay of endothelial and smooth muscle signaling pathways in vascular tone regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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